![molecular formula C14H21N3OS B2417664 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 871548-22-0](/img/structure/B2417664.png)

2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the CAS Number: 871548-22-0 . It has gained significant attention in the fields of research and industry due to its unique properties and potential applications.

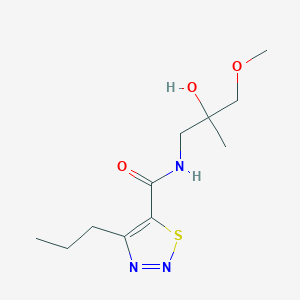

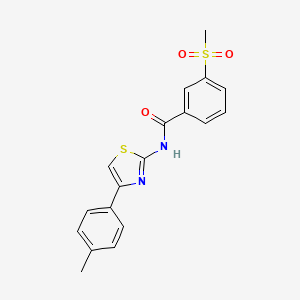

Molecular Structure Analysis

The molecular formula of this compound is C14H21N3OS . The InChI code is 1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18) . This code provides a specific string of characters that represents the 2D structure of the molecule.Physical And Chemical Properties Analysis

The molecular weight of the compound is 279.41 . The compound has a melting point of 197-198 degrees . It is stored at room temperature .Scientific Research Applications

Synthesis and Biological Evaluation

- A study involved the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the chemical structure , and evaluated their biological efficacy as opioid kappa agonists. Compounds with substituted-aryl groups at a specific carbon showed potent effects in an analgesic model (Barlow et al., 1991).

Metabolic Pathways and Environmental Impact

- Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes included compounds structurally similar to 2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide. This study provides insights into the metabolic pathways and potential environmental impacts of related compounds (Coleman et al., 2000).

Antimalarial Activity and Quantitative Structure-Activity Relationships

- A series of compounds, including acetamides, were synthesized and studied for their antimalarial activity. The study found correlations between the molecular structure of these compounds and their effectiveness against malaria (Werbel et al., 1986).

Chemoselective Acetylation in Drug Synthesis

- N-(2-Hydroxyphenyl)acetamide, a compound structurally related to the chemical , was used in the chemoselective acetylation process for synthesizing antimalarial drugs. The study highlights the importance of specific acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Crystallographic and Structural Analysis

- The crystal structure of N-(2,4,6-trimethylphenyl)-methyl/chloro-acetamides, closely related to the compound , was analyzed to understand the effect of substitutions on their structure. Such structural studies are crucial in designing and synthesizing new pharmaceuticals and chemicals (Gowda et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2-[(2-amino-2-sulfanylideneethyl)-methylamino]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3OS/c1-9-5-10(2)14(11(3)6-9)16-13(18)8-17(4)7-12(15)19/h5-6H,7-8H2,1-4H3,(H2,15,19)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNGSVUTXHFZQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)CC(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417586.png)

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)

![3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2417598.png)

![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)